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Compound of Interest

Compound Name: Thalidomide-NH-C4-NH-Boc

Cat. No.: B8103560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-NH-C4-NH-Boc is a key bifunctional molecule extensively utilized in the

development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the

thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN),

connected to a four-carbon linker with a Boc-protected terminal amine. This functionalized

linker allows for the straightforward conjugation of a target protein ligand, forming a PROTAC

capable of inducing the degradation of the target protein. These application notes provide a

detailed protocol for the synthesis of Thalidomide-NH-C4-NH-Boc, along with relevant data

and diagrams to facilitate its preparation in a laboratory setting.

Synthesis Overview
The synthesis of Thalidomide-NH-C4-NH-Boc is typically achieved through a two-step

process. The first step involves the synthesis of a functionalized thalidomide precursor, 4-

fluorothalidomide. The subsequent step is a nucleophilic aromatic substitution reaction where

the fluorine atom is displaced by the primary amine of a Boc-protected 1,4-diaminobutane

linker.
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Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-
fluoroisoindoline-1,3-dione (4-Fluorothalidomide)
Materials:

4-Fluoroisobenzofuran-1,3-dione

3-Aminopiperidine-2,6-dione hydrochloride

Sodium Acetate (NaOAc)

Acetic Acid

Procedure:

To a solution of 4-fluoroisobenzofuran-1,3-dione (10 mmol) and 3-aminopiperidine-2,6-dione

hydrochloride (10 mmol) in acetic acid (30 mL), add sodium acetate (12 mmol).

Stir the reaction mixture at 120°C for 12 hours.

After completion, cool the mixture to room temperature.

Filter the resulting solid and wash with water and hexane.

Air-dry the solid overnight to obtain the crude product.

Compound
Molecular

Weight ( g/mol )
Amount (mmol) Yield (%)

Physical

Appearance

4-

Fluorothalidomid

e

276.22 5.0 50 Gray powder

Step 2: Synthesis of Thalidomide-NH-C4-NH-Boc
Materials:

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide)
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tert-Butyl (4-aminobutyl)carbamate

N,N-Diisopropylethylamine (DIEA)

Dimethyl sulfoxide (DMSO)

Procedure:

To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (0.65 mmol) and tert-

butyl (4-aminobutyl)carbamate (0.65 mmol) in DMSO (2 mL), add DIEA (1.3 mmol).

Stir the mixture at 120°C for 30 minutes.

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting

material is consumed.

Upon completion, purify the mixture by preparative HPLC to obtain the final product.

Compound
Molecular

Weight ( g/mol )
Amount (mmol) Purity (%)

Physical

Appearance

Thalidomide-NH-

C4-NH-Boc
446.49 Theoretical: 0.65 >95 (Post-HPLC)

White to off-white

solid

Diagrams
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Synthesis of Thalidomide-NH-C4-NH-Boc

Step 1: 4-Fluorothalidomide Synthesis

Step 2: Linker Coupling

4-Fluoroisobenzofuran-1,3-dione

Acetic Acid, NaOAc
120°C, 12h

3-Aminopiperidine-2,6-dione HCl

4-Fluorothalidomide

DMSO, DIEA
120°C, 30min

tert-Butyl (4-aminobutyl)carbamate

Thalidomide-NH-C4-NH-Boc
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Caption: Synthetic scheme for Thalidomide-NH-C4-NH-Boc.

PROTAC Mechanism of Action

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b8103560?utm_src=pdf-body-img
https://www.benchchem.com/product/b8103560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Mechanism of Action
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Caption: Generalized mechanism of action for a PROTAC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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